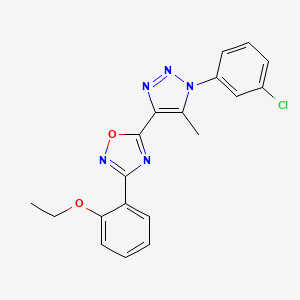

5-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H16ClN5O2 and its molecular weight is 381.82. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 5-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole is a novel synthetic organic molecule that has garnered attention due to its potential biological activities. This compound integrates a triazole moiety known for its diverse pharmacological properties and an oxadiazole structure that enhances its bioactivity. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and enzyme inhibition properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H14ClN5O2 |

| Molecular Weight | 319.75 g/mol |

| IUPAC Name | This compound |

| CAS Number | 894935-29-6 |

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole and oxadiazole moieties exhibit significant antimicrobial properties. The synthesized compound demonstrated effective inhibition against various bacterial strains. For instance, in vitro tests revealed minimum inhibitory concentrations (MIC) in the range of 12.5 to 50 µg/mL against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

The anticancer potential of this compound has been evaluated using several cancer cell lines. Notably:

- Cell Lines Tested : Human lung adenocarcinoma (A549), breast cancer (MCF-7), and liver cancer (HepG2).

- Results : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating a moderate to potent anticancer activity. The observed cytotoxicity was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

The following table summarizes the cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| MCF-7 | 20 | G2/M phase arrest |

| HepG2 | 25 | Increased ROS production |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies indicate that it acts as a potent inhibitor of acetylcholinesterase (AChE) and urease:

- AChE Inhibition : The IC50 value for AChE inhibition was found to be approximately 5 µM, suggesting strong potential for treating conditions like Alzheimer's disease.

- Urease Inhibition : The compound exhibited significant urease inhibition with an IC50 value of 6 µM, which may have implications in managing urease-related infections.

Study on Antimicrobial Efficacy

In a comparative study published in Pharmaceutical Biology, the synthesized compound was tested against standard antibiotics like ampicillin and ciprofloxacin. The results showed that while traditional antibiotics had higher efficacy against certain strains, the novel compound displayed broader spectrum activity against resistant strains.

Study on Anticancer Properties

A study published in Cancer Letters reported on the anticancer effects of various triazole derivatives including our compound. It was found that the introduction of the oxadiazole ring significantly enhanced cytotoxicity compared to triazoles alone.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by damaging DNA and disrupting cellular processes. For example, similar compounds in the oxadiazole class have shown efficacy against glioblastoma cell lines, suggesting that this compound may also possess similar therapeutic potential .

Antidiabetic Properties

The oxadiazole derivatives are also being investigated for their anti-diabetic effects. Preliminary studies have indicated that these compounds can lower glucose levels in diabetic models, potentially offering a new avenue for diabetes management. The mechanisms underlying these effects may involve modulation of insulin signaling pathways or enhancement of glucose uptake in peripheral tissues .

Antimicrobial Activity

Oxadiazoles are known for their antimicrobial properties as well. Compounds related to the one discussed have shown effectiveness against various bacterial and fungal strains. This suggests that the compound could be explored further for applications in treating infections or as a preservative in pharmaceutical formulations .

Material Science Applications

In addition to biological applications, the unique properties of 5-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole make it a candidate for use in material sciences. Its thermal stability and ability to form stable complexes with metals could lead to applications in:

- Polymer Chemistry : As an additive to enhance the thermal and mechanical properties of polymers.

- Fluorescent Materials : Due to its structural characteristics, it may be suitable for use in fluorescent probes or sensors.

Case Studies and Research Findings

A variety of studies have highlighted the potential of oxadiazole derivatives:

- Cytotoxicity Studies : A study on 1,3,4-Oxadiazoles showed significant cytotoxic effects against glioblastoma cells using MTT assays and colony formation assays .

- In Vivo Studies : In diabetic models such as Drosophila melanogaster, certain oxadiazole derivatives demonstrated substantial reductions in glucose levels .

- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between oxadiazole derivatives and target proteins involved in cancer and diabetes pathways .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole moiety undergoes nucleophilic substitution under controlled conditions. For instance, treatment with methyl iodide in ethanolic potassium hydroxide facilitates alkylation at the oxadiazole sulfur atom, yielding 5-methylsulfanyl derivatives (e.g., compound 12 in ). This reaction is efficient (77% yield) and proceeds via an SN2 mechanism.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| Methyl iodide, KOH/EtOH, reflux | 2-[5-(1-Methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazol-3-yl]-5-methylsulfanyl- oxadiazole | 77% |

Cyclocondensation with Carbon Disulfide

The oxadiazole ring reacts with carbon disulfide in the presence of ethanolic potassium hydroxide to form 1,3,4-oxadiazole-2-thione derivatives . This reaction involves cyclization and sulfur incorporation, as demonstrated in the synthesis of compound 5 (75% yield) .

| Reagents | Product | Yield | Source |

|---|---|---|---|

| CS₂, KOH/EtOH, reflux | 5-[5-(1-Methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazol-3-yl]-3H- oxadiazole-2-thione | 75% |

Amination and Arylation Reactions

The oxadiazole ring participates in one-pot amination-arylation sequences. For example, reaction with O-benzoyl hydroxylamine and copper(II) acetate produces 2-amino-5-substituted oxadiazoles (General Procedure B in ). Although specific data for this compound is unavailable, similar methodologies apply broadly to 1,3,4-oxadiazoles.

Acid-Catalyzed Rearrangements

Under acidic conditions, the oxadiazole ring can undergo ring-opening or rearrangement. For instance, hydrazine hydrate treatment converts oxadiazole-thione derivatives to triazole-thiols (e.g., compound 9 in ), confirmed via IR and NMR spectroscopy.

| Reagents | Product | Key Spectral Data | Source |

|---|---|---|---|

| Hydrazine hydrate | 4-Amino-5-[5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazol-3-yl]-4H- triazole-3-thiol | IR: 3256 cm⁻¹ (NH₂); ¹H NMR: δ 12.95 ppm (NH) |

Microwave-Assisted Functionalization

Microwave irradiation enhances reaction efficiency for oxadiazole derivatives. For example, coupling carboxylic acids with phosphorus oxychloride under microwave radiation (160 W, 5 min) yields 5-aryl-2-substituted oxadiazoles with 54–75% efficiency . This method minimizes side reactions and improves scalability.

Electrophilic Substitution on the Aromatic Rings

The 3-chlorophenyl and 2-ethoxyphenyl substituents undergo electrophilic substitution. Halogenation or nitration at the para position of the chlorophenyl group is feasible, though such reactions require optimization to avoid oxadiazole ring degradation .

Biological Activity-Driven Modifications

To enhance anticancer activity, researchers have introduced sulfonamide or hydrazone moieties via post-synthetic modifications. For instance, coupling with 4-nitrobenzaldehyde forms Schiff base derivatives (e.g., compound 10c in ), validated by ¹H NMR (δ 8.94 ppm, ArCHN) .

Key Reaction Optimization Factors:

-

Solvent Systems : Ethanolic KOH for alkylation; DMF/ethanol for recrystallization .

-

Catalysts : Copper(I) for click chemistry; Cu(OAc)₂ for amination .

-

Temperature : Reflux (~80°C) for cyclocondensation; 40°C for amination .

This reactivity profile underscores the compound’s versatility in medicinal chemistry, enabling tailored modifications for target-specific applications .

Propriétés

IUPAC Name |

5-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-3-(2-ethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O2/c1-3-26-16-10-5-4-9-15(16)18-21-19(27-23-18)17-12(2)25(24-22-17)14-8-6-7-13(20)11-14/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISKTMJHFUCEHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.